1,3-Diphenylpropan-1-ol 1,3-Diphenylpropan-1-ol 1, 3-Diphenylpropan-1-ol belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 1, 3-Diphenylpropan-1-ol is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 14097-24-6
VCID: VC1967175
InChI: InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2
SMILES: C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O
Molecular Formula: C15H16O
Molecular Weight: 212.29 g/mol

1,3-Diphenylpropan-1-ol

CAS No.: 14097-24-6

Cat. No.: VC1967175

Molecular Formula: C15H16O

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diphenylpropan-1-ol - 14097-24-6

Specification

CAS No. 14097-24-6
Molecular Formula C15H16O
Molecular Weight 212.29 g/mol
IUPAC Name 1,3-diphenylpropan-1-ol
Standard InChI InChI=1S/C15H16O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2
Standard InChI Key YVRQODFKFKHCPI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O
Canonical SMILES C1=CC=C(C=C1)CCC(C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

1,3-Diphenylpropan-1-ol (CAS No. 14097-24-6) consists of a three-carbon chain with phenyl groups at positions 1 and 3, and a hydroxyl group at position 1. The compound belongs to the class of secondary alcohols and features two aromatic rings that contribute to its distinctive physical and chemical properties.

Basic Identification Parameters

ParameterValue
IUPAC Name1,3-Diphenylpropan-1-ol
CAS Registry Number14097-24-6
Molecular FormulaC15H16O
Molecular Weight212.29 g/mol
InChI KeyYVRQODFKFKHCPI-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)CCC(C2=CC=CC=C2)O

Table 1: Identification parameters of 1,3-diphenylpropan-1-ol

Synonyms

The compound is known by several synonyms in scientific literature:

  • 1,3-Diphenyl-1-propanol

  • 1,3-Diphenylpropanol

  • Benzenepropanol, α-phenyl-

  • Dapoxetine Impurity P

  • Fluoxetine Impurity 22

  • Fluoxetine hydrochloride Impurity FXT-1a

Physical and Chemical Properties

1,3-Diphenylpropan-1-ol possesses physical properties characteristic of secondary alcohols with aromatic substituents. Its physical state and other properties are influenced by the presence of two phenyl groups and a hydroxyl functional group.

Physical Properties

PropertyValue
Physical StateSolid
AppearanceWhite solid
Melting Point45.5°C
Boiling Point208.5-209.5°C (15 Torr)
Density1.1127 g/cm³ (at 0°C)

Table 2: Physical properties of 1,3-diphenylpropan-1-ol

Chemical Reactivity

As a secondary alcohol, 1,3-diphenylpropan-1-ol exhibits typical reactivity patterns associated with this functional group. The hydroxyl group can undergo various transformations:

  • Oxidation to the corresponding ketone (1,3-diphenylpropan-1-one)

  • Dehydration to form alkenes

  • Esterification reactions with carboxylic acids

  • Etherification reactions

The presence of two phenyl groups influences the reactivity profile of the molecule, providing additional stability to intermediates formed during reactions through resonance effects .

Spectroscopic Characterization

Spectroscopic data provides crucial structural information for 1,3-diphenylpropan-1-ol and is essential for confirming the success of synthesis and determining purity.

¹H NMR Data

The ¹H NMR spectrum of 1,3-diphenylpropan-1-ol in CDCl₃ shows characteristic signals:

Signal (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.26dJ = 4.3 Hz4H, aromatic
7.18qJ = 6.0 Hz3H, aromatic
7.10dJ = 7.5 Hz3H, aromatic
4.60tJ = 6.4 Hz1H, CH-OH
2.62-2.55m-2H, CH₂
2.10-1.89m-2H, CH₂
1.80s-1H, OH

Table 3: ¹H NMR spectral data for 1,3-diphenylpropan-1-ol in CDCl₃

¹³C NMR Data

The ¹³C NMR spectrum shows the following characteristic signals:

Chemical Shift (δ, ppm)Assignment
144.70Quaternary aromatic C
141.92Quaternary aromatic C
128.66Aromatic CH
127.79Aromatic CH
126.00Aromatic CH
74.04CH-OH
40.60CH₂
32.20CH₂

Table 4: ¹³C NMR spectral data for 1,3-diphenylpropan-1-ol in CDCl₃

IR Spectroscopy

The IR spectrum of 1,3-diphenylpropan-1-ol exhibits characteristic absorption bands corresponding to its functional groups. Key bands include:

  • OH stretching (~3400 cm⁻¹)

  • Aromatic C-H stretching (~3030 cm⁻¹)

  • Aliphatic C-H stretching (~2900-2800 cm⁻¹)

  • C=C aromatic stretching (~1600 and ~1500 cm⁻¹)

  • C-O stretching (~1050 cm⁻¹)

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1,3-diphenylpropan-1-ol, with recent emphasis on environmentally friendly and sustainable methods.

Traditional Synthesis Pathways

Traditional methods for synthesizing 1,3-diphenylpropan-1-ol include:

  • Reduction of 1,3-diphenylpropan-1-one (chalcone derivatives)

  • Grignard reaction between appropriate carbonyl compounds and organometallic reagents

  • Aldol condensation followed by reduction

Green Synthesis via Radical Coupling

Recent research has focused on developing greener synthesis methods. A noteworthy approach involves the radical coupling of aromatic alcohols under transition-metal-free conditions:

The synthesis involves β-alkylation of 1-phenylethanol with benzyl alcohols using t-BuONa as a dual-role reagent (both base and radical initiator). This method offers several advantages:

  • Operates under transition metal-free conditions

  • Uses an inert atmosphere

  • Produces excellent yields

  • Shows good functional group tolerance

  • Aligns with green chemistry principles by using less toxic reagents and more efficient pathways

The proposed mechanism involves:

  • Base-mediated deprotonation

  • Single electron transfer (SET)

  • Formation of reactive radical anions

  • Coupling to form the target compound

Catalytic Approaches

Several catalytic methods have been explored for the synthesis of 1,3-diphenylpropan-1-ol:

  • Hydrogenation of α,β-unsaturated alcohols

  • Transfer hydrogenation of chalcones followed by reduction

  • Borrowing hydrogen methodology using alcohols as alkylating agents

Functional Derivatives and Structural Variants

Research has explored various derivatives of 1,3-diphenylpropan-1-ol with different substituents on the aromatic rings.

Common Derivatives

DerivativeSubstituent PatternApplication/Significance
1-(3-methoxyphenyl)-3-phenylpropan-1-ol3-methoxy on one phenyl ringPharmaceutical intermediate
1-(3-bromophenyl)-3-phenylpropan-1-ol3-bromo on one phenyl ringSynthetic building block
3-phenyl-1-(p-tolyl)propan-1-ol4-methyl on one phenyl ringOrganic synthesis
1-phenyl-3-(pyridin-3-yl)propan-1-olPyridine ring replacing one phenylPharmaceutical research

Table 5: Common derivatives of 1,3-diphenylpropan-1-ol and their applications

Structure-Property Relationships

Applications and Research Significance

1,3-Diphenylpropan-1-ol and its derivatives have found applications in various fields of organic chemistry and pharmaceutical research.

Synthetic Intermediates

The compound serves as a valuable intermediate in the synthesis of:

  • Pharmaceutically active compounds

  • Fine chemicals

  • Materials with specific properties

Pharmaceutical Relevance

1,3-Diphenylpropan-1-ol appears as an impurity or intermediate in the synthesis of several pharmaceutical compounds:

  • Identified as Dapoxetine Impurity P

  • Listed as Fluoxetine Impurity 22

  • Noted as Fluoxetine hydrochloride Impurity FXT-1a

This relevance to pharmaceutical compounds highlights the importance of developing efficient and clean synthetic routes to 1,3-diphenylpropan-1-ol.

Green Chemistry Contributions

Research on the synthesis of 1,3-diphenylpropan-1-ol has contributed to the field of green chemistry:

  • Development of transition metal-free methodologies

  • Utilization of alcohols as alkylating agents instead of harmful alkyl halides

  • Reduction of waste and hazardous byproducts

  • Improvement of atom economy in synthetic pathways

Recent Research Developments

Recent research has focused on improving synthesis methods and exploring new applications for 1,3-diphenylpropan-1-ol.

Mechanistic Studies

Researchers have conducted detailed mechanistic investigations to understand the formation of 1,3-diphenylpropan-1-ol in various reaction conditions:

  • Base-mediated radical coupling mechanisms

  • Single electron transfer processes

  • Kinetic isotope effect studies

  • Time-dependent reaction profiling

These studies have revealed that the reaction follows first-order kinetics with respect to substrate concentration in certain conditions, providing valuable insights for optimizing synthetic procedures .

Stereoselective Synthesis

Work has been conducted on the stereoselective synthesis of 1,3-diphenylpropan-1-ol and its derivatives, exploring:

  • Catalytic asymmetric reduction of prochiral ketones

  • Stereoselective addition reactions

  • Resolution of racemic mixtures

The stereochemical aspects of 1,3-diphenylpropan-1-ol derivatives have been studied through comparison of NMR spectra with simulated spectra, leading to stereochemical assignments (meso/rac and erythro/threo) .

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